Physical and chemical properties of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol
Physical and chemical properties of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol
An In-depth Technical Guide to 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol: Properties, Characterization, and Handling
Abstract
This technical guide provides a comprehensive analysis of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol, a fluorinated pyridine derivative of significant interest to medicinal chemistry and drug discovery. Trifluoromethyl-substituted pyridines are a class of compounds recognized for their unique physicochemical properties that can enhance the drug-like characteristics of molecules.[1][2] This document outlines the predicted physical and chemical properties of the title compound, proposes a viable synthetic route, and details a rigorous analytical workflow for its structural elucidation and purity assessment. Furthermore, it provides essential guidelines for safe handling, storage, and disposal. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar building blocks in the design of novel therapeutic agents.
Introduction: The Strategic Role of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[2] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design.[2][3] The CF3 group is a powerful tool due to its profound impact on a molecule's physicochemical and biological profile.[2]
Key Influences of the Trifluoromethyl Group:
-
Electronic Effects: As a potent electron-withdrawing group, the CF3 moiety significantly reduces the electron density of the pyridine ring. This lowers the basicity (pKa) of the pyridine nitrogen, which can be critical for modulating drug-receptor interactions and reducing off-target effects.[2]
-
Lipophilicity: The CF3 group substantially increases a molecule's lipophilicity (measured as logP), which can enhance its ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can increase the metabolic half-life of a drug candidate, a highly desirable trait.
The compound 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol combines these advantages with a reactive ethanol side-chain, making it a versatile synthetic intermediate for the development of novel pharmaceuticals and agrochemicals.[4]
Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring, in addition to the ethanol substituent, dictates its characteristics.
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₈H₇F₄NO | Based on chemical structure. |
| Molecular Weight | 209.14 g/mol | Calculated from the molecular formula. |
| Physical State | Colorless to light yellow liquid | Analogs such as 1-(3,5-difluoropyridin-2-yl)ethanol and 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol are reported as liquids.[5][6] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate). Limited solubility in water. | The fluorinated groups increase lipophilicity, while the alcohol moiety provides some polarity. 2,2,2-Trifluoroethanol is miscible with water, but the larger aromatic scaffold here reduces this tendency.[7] |
| Calculated logP | ~1.5 - 2.5 | The trifluoromethyl group significantly increases lipophilicity.[2] For comparison, the calculated XLogP3 for (5-(Trifluoromethyl)pyridin-2-yl)methanol is 0.9.[8] The additional fluorine and ethyl group would further increase this value. |
| Predicted pKa | ~1-2 | The strong electron-withdrawing effects of both the 3-fluoro and 5-trifluoromethyl substituents dramatically decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2).[2] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere. | Recommended for similar reactive fluorinated compounds to prevent degradation.[5][9] |
Synthesis and Reactivity
A plausible and efficient method for the synthesis of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol involves the reaction of a suitable organometallic reagent with acetaldehyde.
Proposed Synthetic Workflow
The synthesis can commence from a commercially available or readily synthesized bromopyridine precursor, 2-bromo-3-fluoro-5-(trifluoromethyl)pyridine. This precursor undergoes a metal-halogen exchange followed by nucleophilic addition to an electrophile.
Caption: Proposed synthesis of the target compound.
Causality Behind Experimental Choices:
-
Metal-Halogen Exchange: Using n-Butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) is a standard and highly efficient method for generating a potent pyridyl anion from the corresponding bromopyridine. Alternatively, forming a Grignard reagent with magnesium (Mg) offers a less pyrophoric option.
-
Nucleophilic Addition: The resulting organolithium or Grignard reagent is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of acetaldehyde.
-
Aqueous Workup: A mild acidic or aqueous ammonium chloride quench protonates the resulting alkoxide to yield the final secondary alcohol product.
Chemical Reactivity
The compound possesses two primary sites of reactivity: the secondary alcohol and the electron-deficient pyridine ring.
-
Alcohol Group: The hydroxyl group can undergo standard alcohol reactions such as oxidation to the corresponding ketone, esterification with carboxylic acids or acyl chlorides, and conversion to a leaving group for subsequent nucleophilic substitution.
-
Pyridine Ring: The electron-deficient nature of the ring, enhanced by the fluoro and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group were present on the ring.
Analytical Characterization Workflow
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is standard practice.[10]
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination of organic molecules in solution.[10] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all essential.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[11]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The signals for the two pyridine protons, the quartet for the CH group, the doublet for the CH₃ group, and the broad singlet for the OH proton are expected.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show distinct signals for each of the 8 carbon atoms, with the CF₃ carbon appearing as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. Two distinct signals are expected: one for the single fluorine atom on the ring and one for the trifluoromethyl group.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]
Predicted Spectral Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) |
|---|---|---|
| ¹H | ~8.4 | d, J ≈ 2 Hz (H-6) |
| ~8.0 | d, J ≈ 2 Hz (H-4) | |
| ~5.2 | q, J ≈ 7 Hz (CH-OH) | |
| ~3.5 | br s (OH) | |
| ~1.6 | d, J ≈ 7 Hz (CH₃) | |
| ¹³C | ~160 | d, ¹JCF ≈ 250 Hz (C-3) |
| ~145 | q, ²JCF ≈ 35 Hz (C-5) | |
| ~122 | q, ¹JCF ≈ 275 Hz (CF₃) | |
| ~65 | s (CH-OH) | |
| ~22 | s (CH₃) | |
| ¹⁹F | ~-64 | s (CF₃) |
| | ~-115 | s (Ar-F) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample directly into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode, as the pyridine nitrogen can be readily protonated.[12]
-
Data Acquisition: Acquire a full scan mass spectrum on a high-resolution instrument (e.g., TOF or Orbitrap) to determine the accurate mass of the protonated molecule, [M+H]⁺.[10]
-
Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern that can further confirm the structure.[10]
Expected Results:
-
[M+H]⁺ (Calculated): 210.0540
-
Key Fragments: Loss of H₂O (m/z 192.0434), loss of the ethanol side chain.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of a chemical compound.
Detailed Protocol:
-
System Preparation: Use a reverse-phase C18 column. The mobile phase will typically be a gradient of two solvents, such as Solvent A (water with 0.1% trifluoroacetic acid or formic acid) and Solvent B (acetonitrile or methanol).
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile) and dilute as necessary.
-
Injection and Elution: Inject a small volume (e.g., 5-10 µL) of the sample. Run a gradient elution, for example, from 10% B to 95% B over 15-20 minutes.
-
Detection: Monitor the elution using a UV detector at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Safety, Handling, and Storage
Proper safety precautions are mandatory when handling any laboratory chemical, especially those with limited toxicological data. The following guidelines are based on data from structurally related compounds.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[9] Avoid contact with skin and eyes. Use spark-proof tools and take measures to prevent electrostatic discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability.[5]
-
Hazards: Based on analogs, this compound should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[8] It may cause skin and serious eye irritation.[8]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not discharge into the environment.
Conclusion
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol is a valuable chemical intermediate poised for significant application in drug discovery and other areas of chemical research. Its unique combination of a reactive alcohol handle and an electronically modified pyridine ring offers a versatile platform for synthetic elaboration. By understanding its physicochemical properties, employing robust analytical characterization techniques, and adhering to strict safety protocols, researchers can effectively and safely utilize this compound to advance the development of novel and impactful molecules.
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Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1. . Available from:
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